
5'-Guanylic acid, 2'-deoxy-, disodium salt, tetrahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Guanylic acid, 2’-deoxy-, disodium salt, tetrahydrate: is a nucleotide derivative commonly known as 2’-deoxyguanosine 5’-monophosphate disodium salt. It is a crucial component in the synthesis of DNA, playing a significant role in various biological processes. This compound is often used in molecular biology and biochemistry research due to its involvement in DNA replication and repair mechanisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Guanylic acid, 2’-deoxy-, disodium salt, tetrahydrate typically involves the phosphorylation of 2’-deoxyguanosine. This process can be achieved through various chemical reactions, including the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid derivatives. The reaction conditions often require controlled temperatures and pH levels to ensure the successful formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product through crystallization or chromatography techniques to achieve high purity levels suitable for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5’-Guanylic acid, 2’-deoxy-, disodium salt, tetrahydrate can undergo oxidation reactions, leading to the formation of oxidized derivatives such as 8-oxo-2’-deoxyguanosine.
Reduction: This compound can also participate in reduction reactions, although these are less common compared to oxidation.
Substitution: Nucleophilic substitution reactions can occur, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed:
Oxidation Products: 8-oxo-2’-deoxyguanosine.
Reduction Products: Reduced forms of the nucleotide.
Substitution Products: Various substituted nucleotides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5’-Guanylic acid, 2’-deoxy-, disodium salt, tetrahydrate is used as a reactant in the study of nucleotide interactions and the formation of G-quadruplex structures. These structures are important in understanding the stability and function of DNA .
Biology: In biological research, this compound is essential for studying DNA replication, repair, and recombination processes. It serves as a substrate for various DNA polymerases and other enzymes involved in DNA metabolism .
Medicine: In medicine, 5’-Guanylic acid, 2’-deoxy-, disodium salt, tetrahydrate is used in the development of antiviral and anticancer therapies. Its role in DNA synthesis makes it a target for drugs that aim to inhibit viral replication or cancer cell proliferation .
Industry: Industrially, this compound is used in the production of diagnostic reagents and as a standard in analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Wirkmechanismus
The mechanism of action of 5’-Guanylic acid, 2’-deoxy-, disodium salt, tetrahydrate involves its incorporation into DNA during replication. It acts as a substrate for DNA polymerases, which catalyze the addition of nucleotides to the growing DNA strand. The presence of this compound ensures the fidelity and efficiency of DNA synthesis. Additionally, it can interact with various proteins and enzymes involved in DNA repair and recombination, influencing the overall stability and integrity of the genetic material .
Vergleich Mit ähnlichen Verbindungen
- 2’-Deoxyadenosine 5’-monophosphate disodium salt
- 2’-Deoxycytidine 5’-monophosphate disodium salt
- 2’-Deoxyuridine 5’-monophosphate disodium salt
- Thymidine 5’-monophosphate disodium salt
Comparison: While all these compounds are nucleotide derivatives involved in DNA synthesis, 5’-Guanylic acid, 2’-deoxy-, disodium salt, tetrahydrate is unique due to its specific role in forming G-quadruplex structures. These structures are crucial for the regulation of gene expression and the maintenance of telomeres, which are protective caps at the ends of chromosomes .
Eigenschaften
Molekularformel |
C10H20N5Na2O11P |
|---|---|
Molekulargewicht |
463.25 g/mol |
IUPAC-Name |
disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate;tetrahydrate |
InChI |
InChI=1S/C10H14N5O7P.2Na.4H2O/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;;;;;;/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);;;4*1H2/q;2*+1;;;;/p-2 |
InChI-Schlüssel |
JVSYVPUNOKPLAC-UHFFFAOYSA-L |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])[O-])O.O.O.O.O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



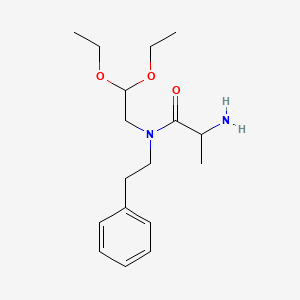
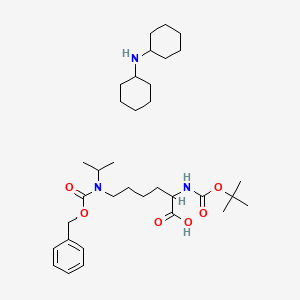
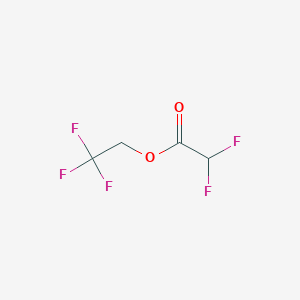
![8-Methyl-3-methylidene-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-ene-4,14-dione](/img/structure/B15129350.png)


![[17-acetyloxy-8-(furan-3-yl)-4,19-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-12-yl] (E)-2-methylbut-2-enoate](/img/structure/B15129363.png)
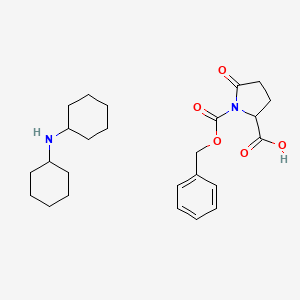
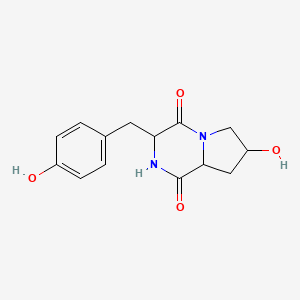
![2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid](/img/structure/B15129384.png)

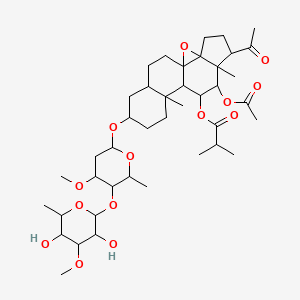
![6-[2-[2-(2,4-Dichlorophenoxy)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15129406.png)
